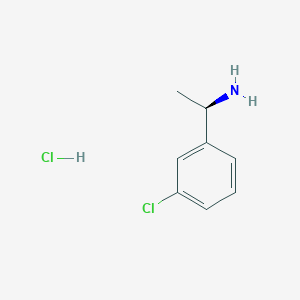

(R)-1-(3-Chlorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662537 | |

| Record name | (1R)-1-(3-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-90-5 | |

| Record name | (1R)-1-(3-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(3-Chlorophenyl)ethanamine hydrochloride chemical properties

An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride: Properties, Analysis, and Applications

This compound is a chiral amine of significant interest to the pharmaceutical and fine chemical industries. As a stereochemically defined building block, it serves as a crucial starting material or intermediate in the asymmetric synthesis of complex, optically active molecules, particularly active pharmaceutical ingredients (APIs). The presence of a chlorine atom on the phenyl ring provides a site for further synthetic modification through various cross-coupling reactions, while the chiral ethylamine moiety is a common pharmacophore in centrally active agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization protocols, plausible synthetic routes, and essential safety information tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of fundamental physicochemical properties are the bedrock of reproducible chemical research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1167414-90-5 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| SMILES | CN.Cl | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | The free base, (R)-1-(3-Chlorophenyl)ethanamine, is reported to be insoluble in water.[4][5] As a hydrochloride salt, significantly enhanced solubility in water and polar protic solvents like methanol and ethanol is expected. A related compound, 1-(3-chlorophenyl)piperazine HCl, is soluble in DMSO and PBS (pH 7.2).[6][7] | |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[8] |

Synthesis and Stereochemical Control: A Strategic Approach

The synthesis of enantiomerically pure amines like (R)-1-(3-Chlorophenyl)ethanamine typically involves a two-stage strategy: the initial synthesis of a racemic mixture followed by chiral resolution. This approach is often more cost-effective and scalable than direct asymmetric synthesis for this class of compounds.

Stage 1: Racemic Synthesis via Reductive Amination

The most direct route to the racemic amine is the reductive amination of the corresponding ketone, 3-chloroacetophenone. This reaction proceeds by forming an imine intermediate with an ammonia source (like ammonium acetate), which is then reduced in situ to the amine.

Protocol Rationale: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often chosen as reducing agents because they are milder than agents like NaBH₄ and selectively reduce the protonated imine intermediate over the ketone starting material, minimizing side reactions such as alcohol formation.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a robust technique for separating enantiomers on a preparative scale.[9] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed, which can then be separated based on differences in solubility through fractional crystallization.

Experimental Causality: The choice of resolving agent is critical and often determined empirically. Chiral acids like (+)-Tartaric acid or (R)-Mandelic acid are commonly used.[10] The selection of the solvent system is equally important, as it must be one in which the two diastereomeric salts exhibit a significant solubility differential, allowing one to crystallize selectively while the other remains in solution. After separation, the desired amine enantiomer is liberated from the salt by treatment with a base.

The overall workflow is depicted below.

Sources

- 1. appchemical.com [appchemical.com]

- 2. biosynth.com [biosynth.com]

- 3. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]

- 4. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]

- 5. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 8. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(R)-1-(3-Chlorophenyl)ethanamine hydrochloride CAS number 1167414-90-5

An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine hydrochloride

Topic: this compound CAS Number: 1167414-90-5 Audience: Researchers, scientists, and drug development professionals.

Foreword: The Significance of Chiral Amines in Modern Drug Discovery

In the landscape of pharmaceutical development, stereochemistry is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. A significant portion of pharmaceuticals are chiral, and often, only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive, less active, or even contribute to undesirable side effects[1][2]. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, forming the structural backbone of countless active pharmaceutical ingredients (APIs)[1][2]. This compound (CAS 1167414-90-5) is a prime example of such a crucial chiral building block. Its defined stereochemistry and substituted phenyl ring make it a valuable intermediate for synthesizing complex, high-value molecules in the pursuit of novel therapeutics[3][4].

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a comprehensive technical understanding of the synthesis, purification, analysis, and application of this compound, emphasizing the scientific rationale behind the described methodologies.

Core Compound Profile and Safety Mandates

Before engaging in any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

Physicochemical Data Summary

All researchers must be familiar with the fundamental properties of the material. The data below is consolidated from reliable chemical suppliers[3][5].

| Property | Value |

| CAS Number | 1167414-90-5 |

| Chemical Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol [3][5] |

| Synonyms | (1R)-1-(3-chlorophenyl)ethanamine hydrochloride |

| Physical Form | Solid |

| Purity (Typical) | ≥98% |

| Storage Conditions | 4°C, sealed storage, away from moisture |

Hazard Identification and Safe Handling Protocol

This compound is classified as an irritant. Adherence to rigorous safety protocols is non-negotiable.

-

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6][7].

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eye wash station are readily accessible[8].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[6].

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling[7][9].

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water[7].

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8].

-

If inhaled: Move the person into fresh air and keep comfortable for breathing[6].

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person[7]. In all cases of exposure, consult a physician.

-

Synthesis and Chiral Purification: From Racemate to Enantiopure Intermediate

The generation of a single enantiomer is the most critical step in leveraging this building block. While direct asymmetric synthesis routes exist, such as the catalytic asymmetric reduction of the corresponding imine, the most common and industrially scalable approach remains the diastereomeric resolution of the racemic amine. This method provides a robust and reliable pathway to high enantiomeric purity.

The Principle of Diastereomeric Resolution

This classical chemical resolution technique relies on the reaction of a racemic mixture (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization[10]. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequent treatment of the isolated salt with a base liberates the desired enantiomerically enriched amine.

Protocol: Representative Diastereomeric Resolution

This protocol describes a general procedure for the resolution of racemic 1-(3-chlorophenyl)ethanamine using L-tartaric acid, a common and effective resolving agent for amines[11]. Note: This is a representative method; optimization of solvent ratios, temperatures, and crystallization times is essential for maximizing yield and purity.

Materials:

-

Racemic 1-(3-chlorophenyl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic 1-(3-chlorophenyl)ethanamine in a minimum amount of warm methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in warm methanol. Causality: Using 0.5 equivalents of the resolving agent is a common starting point, as it can theoretically crystallize with all of the desired enantiomer from the racemic mixture.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath (or refrigerate at 4°C) for several hours to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove residual mother liquor.

-

The enantiomeric excess (ee) of the amine in this salt should be checked at this stage (see Section 3). If the ee is insufficient, a recrystallization from fresh methanol can be performed to improve purity.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt crystals in water and add diethyl ether.

-

While stirring vigorously, add 10% NaOH solution dropwise until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and protonated amine, liberating the free (R)-amine into the organic layer.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield (R)-1-(3-chlorophenyl)ethanamine as a free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-amine free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add a slight excess (approx. 1.1 equivalents) of a standardized solution of HCl in diethyl ether with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

-

Analytical Quality Control: A Self-Validating System

Rigorous analytical control is the bedrock of trustworthiness in chemical synthesis. For a chiral intermediate, this involves not only confirming the chemical structure but, critically, quantifying its stereochemical purity.

Structural Confirmation

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the molecular structure. While a specific spectrum for the target hydrochloride salt is not publicly available, the expected chemical shifts can be predicted based on analogous structures[12][13][14].

Expected ¹H NMR Data (in D₂O or DMSO-d₆):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -CH (NH₃⁺)- | ~4.5 - 4.8 | Quartet (q) | 1H | Methine proton |

| Ar-H | ~7.3 - 7.6 | Multiplet (m) | 4H | Aromatic protons |

| -CH₃ | ~1.6 - 1.8 | Doublet (d) | 3H | Methyl protons |

| -NH₃⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | 3H | Ammonium protons |

Rationale: The methine proton (CH) is coupled to the three methyl protons, resulting in a quartet. The methyl protons are coupled to the single methine proton, giving a doublet. The aromatic protons will appear as a complex multiplet characteristic of a 1,3-disubstituted benzene ring. The acidic ammonium protons often appear as a broad signal.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion for C₈H₁₀ClN would be m/z 156.05, showing the characteristic isotopic pattern for a single chlorine atom.

Determination of Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee%) of a chiral compound. The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

Protocol: Chiral HPLC Method Development for Enantiomeric Excess (ee%)

-

Sample Preparation: Prepare a solution of the amine free base (or hydrochloride salt neutralized and extracted) in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Also prepare a sample of the racemic material to confirm peak identification.

-

Column and Initial Conditions:

-

Column: A polysaccharide-based CSP such as a Daicel Chiralpak® column is a highly effective starting point for amine separations.

-

Mobile Phase (Normal Phase Screening): Begin with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Add a small amount of an amine modifier like diethylamine (DEA, 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

-

Analysis and Optimization:

-

Inject the racemic standard. The goal is to see two distinct, well-resolved peaks.

-

If resolution is poor, systematically vary the percentage of IPA (e.g., from 5% to 20%). A lower percentage of the polar modifier (IPA) generally increases retention time and improves resolution.

-

Once separation is achieved, inject the sample of the resolved (R)-enantiomer. The chromatogram should show one major peak corresponding to one of the peaks in the racemic standard, and ideally, a very small or non-existent peak for the other enantiomer.

-

-

Calculation of Enantiomeric Excess (ee%):

-

ee% = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

-

A successful resolution should yield an ee% of >99%.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not an end product but a critical starting material. Its value lies in its ability to introduce a specific stereocenter into a larger molecule. The 3-chloro-phenyl moiety provides a site for further chemical modification (e.g., through cross-coupling reactions) and influences the electronic and lipophilic properties of the final compound, which are key factors in determining its pharmacological profile.

While specific drugs derived from this exact intermediate are proprietary, its structural motifs are present in numerous CNS-active agents and other therapeutic classes. For example, related arylpiperazine structures, which can be synthesized from precursors like this, are found in drugs like the antidepressant Trazodone and the antipsychotic Aripiprazole[15][16]. The presence of the chiral ethylamine side chain is a common feature in many biologically active molecules, where the specific (R) or (S) configuration is essential for binding to the target receptor or enzyme.

Conclusion

This compound is more than a catalog chemical; it is an enabling tool for the creation of stereochemically pure pharmaceutical agents. A comprehensive understanding of its synthesis via diastereomeric resolution, coupled with rigorous analytical control using techniques like chiral HPLC and NMR, is essential for its effective use. By following robust, well-reasoned protocols and prioritizing safety, researchers can confidently employ this building block to advance the frontiers of drug discovery.

References

-

Appchem. This compound | 1167414-90-5. [Link]

-

Angene Chemical. Safety Data Sheet for (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. [Link]

-

Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

-

PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

-

ResearchGate. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. [Link]

-

University of Glasgow. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

-

Parikh Info Solutions Pvt. Ltd. Manufacturing Process for 1-(3-Chlorophenyl) Piperazine. [Link]

-

Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM. [Link]

-

Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

-

PubMed. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]

-

Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

-

SIELC Technologies. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. [Link]

-

PubMed. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. [Link]

-

Cardiff University. Asymmetric Synthesis of Pharmaceuticals and Natural Products. [Link]

-

Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

-

CIPAC. Multi-active method for the analysis of active substances in formulated products. [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol. [Link]

-

University of Notre Dame. HPLC Methodology Manual. [Link]

-

ResearchGate. 1H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. biosynth.com [biosynth.com]

- 4. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. jocpr.com [jocpr.com]

(R)-1-(3-Chlorophenyl)ethanamine hydrochloride molecular structure

An In-Depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride: Molecular Structure, Synthesis, and Characterization

Introduction

This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. As a versatile chiral building block, it serves as a crucial intermediate in the synthesis of various optically active pharmaceutical ingredients. The presence of a stereogenic center, a substituted phenyl ring, and a primary amine group makes it a valuable synthon for creating complex molecular architectures with specific biological activities. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, intended for researchers and professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its application and reactivity. The molecule consists of an ethylamine backbone attached to a 3-chlorinated benzene ring at the first carbon. The "(R)" designation specifies the absolute configuration at the chiral center (the carbon atom bonded to the amine group, the phenyl ring, the methyl group, and a hydrogen atom). It is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media.

The key structural features include:

-

Chiral Center: The C1 carbon of the ethanamine chain is a stereocenter, giving rise to two enantiomers, (R) and (S). The (R)-enantiomer is often the specific isomer required for desired pharmacological activity.

-

Aromatic Ring: The 3-chlorophenyl group influences the molecule's electronic properties and provides a site for further functionalization. The chlorine atom, a halogen, can modulate pharmacokinetic properties like lipophilicity and metabolic stability in a final drug product.

-

Amine Group: The primary amine is a key functional group, acting as a nucleophile or a base in various chemical reactions. It is also the site of protonation to form the hydrochloride salt.

dot

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 1167414-90-5 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂N | [1][3] |

| Molecular Weight | 192.09 g/mol | [1][2] |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically ≥95% | [4] |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

| SMILES | CN.Cl | [1] |

Synthesis and Chiral Purity Assurance

The synthesis of enantiomerically pure (R)-1-(3-Chlorophenyl)ethanamine is a critical process. While various methods for asymmetric synthesis exist, a common and robust industrial approach involves the synthesis of a racemic mixture followed by chiral resolution.

Step 1: Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine The racemic base is typically synthesized via reductive amination of 3-chloroacetophenone. The ketone is reacted with an ammonia source (like ammonium formate) and a reducing agent (like sodium borohydride or catalytic hydrogenation) to form the racemic amine.

Step 2: Chiral Resolution Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture.[5] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid such as L-(-)-Tartaric acid or (R)-Mandelic acid.[6] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.

The diastereomeric salt of the (R)-amine with the resolving agent will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration. The less soluble salt is isolated, and the free (R)-amine is then liberated by treatment with a base (e.g., NaOH) to neutralize the resolving acid.

dot

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of L-(-)-tartaric acid in the same solvent.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine will begin to precipitate. Allow the mixture to stir, potentially with cooling, to maximize crystal formation.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly alkaline.

-

Extraction: Extract the liberated (R)-amine into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure (R)-amine free base.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the final hydrochloride salt, which is then collected by filtration and dried.[7]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure.[8]

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. Expected signals for this compound would include:

-

A multiplet in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the four protons on the chlorophenyl ring.

-

A quartet for the methine proton (-CH) adjacent to the amine and phenyl ring.

-

A doublet for the methyl group (-CH₃) protons.

-

A broad singlet for the amine protons (-NH₃⁺).

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Predicted signals would correspond to the six distinct carbons of the aromatic ring and the two carbons of the ethylamine side chain.[8]

| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.20 - 7.40 | Multiplet |

| -NH₃⁺ | 8.50 - 9.50 | Broad Singlet |

| -CH- | 4.40 - 4.60 | Quartet |

| -CH₃ | 1.60 - 1.80 | Doublet |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9] Characteristic absorption bands would include:

-

N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ for the ammonium salt (NH₃⁺).

-

C-H stretching: Peaks around 2900-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic).

-

C=C stretching: Aromatic ring vibrations around 1400-1600 cm⁻¹.

-

C-Cl stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. For the free base (C₈H₁₀ClN), the expected molecular ion peak [M]⁺ would be observed at m/z ≈ 155.6, with a characteristic isotopic pattern ([M+2]⁺) due to the presence of the chlorine atom.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity (or enantiomeric excess, ee%), chiral HPLC is the method of choice.[11] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This is essential to validate the success of the chiral resolution process.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry is often essential for the desired biological activity and to minimize off-target effects or toxicity associated with the other enantiomer.

It is a precursor in the synthesis of various compounds, particularly those targeting the central nervous system. For example, related chlorophenyl piperazine structures are key components in the development of antidepressant and antipsychotic agents.[12][13] The presence of the chlorine atom can enhance the potency and modify the metabolic profile of the final drug molecule.[14]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazards: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep under an inert atmosphere to prevent degradation.[4]

Conclusion

This compound is a high-value chiral intermediate with a well-defined molecular structure that makes it indispensable in modern pharmaceutical synthesis. Its stereospecific synthesis, typically achieved through robust chiral resolution methods, is key to its utility. A thorough understanding of its physicochemical properties, supported by comprehensive analytical characterization using techniques like NMR, IR, MS, and chiral HPLC, is essential for its effective application in the development of novel therapeutics. Adherence to strict safety and handling protocols is mandatory for its use in a research and development setting.

References

-

Lead Sciences. (R)-1-(3-Chlorophenyl)ethanamine. [Online] Available at: [Link]

- Pai, N. R., Dubhashi, D. S., & Pusalkar, D. A. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 112-118.

- Krasulya, O., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143.

- Reddy, B. V. S., et al. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 7(12), 27-35.

-

Lead Sciences. 1-(3-Chlorophenyl)ethanamine, HCl. [Online] Available at: [Link]

-

Fisher Scientific. (2023). Safety Data Sheet for Ethylamine hydrochloride. [Online] Available at: [Link]

-

Krasulya, O., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. ResearchGate. [Online] Available at: [Link]

-

University of Bath. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Online] Available at: [Link]

- Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.

- Thangadurai, S. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20912-20941.

-

Hussain, S., et al. (2010). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. [Online] Available at: [Link]

-

Hamada, N. M., & Sharshira, E. (2011). IR and 1H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. [Online] Available at: [Link]

-

Raghu, P. S., et al. (2015). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. [Online] Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound - [sigmaaldrich.com]

- 3. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]

- 4. (R)-1-(3-Chlorophenyl)ethanamine - Lead Sciences [lead-sciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. jocpr.com [jocpr.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.fr [fishersci.fr]

- 18. fishersci.com [fishersci.com]

(R)-1-(3-Chlorophenyl)ethanamine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride

Introduction

(R)-1-(3-Chlorophenyl)ethanamine is a pivotal chiral amine that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific structure is essential for the efficacy and safety of the final drug products. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it preferable for handling and formulation.[1] This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the primary synthetic pathways to obtain high-purity this compound.

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. The stereochemical orientation of a molecule can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This reality necessitates robust and efficient methods for producing enantiomerically pure intermediates like (R)-1-(3-Chlorophenyl)ethanamine.

This document delves into three principal strategies for achieving this synthetic goal:

-

Asymmetric Reductive Amination: A direct, highly atom-efficient method that constructs the chiral center in a single step from a prochiral ketone using a chiral catalyst.

-

Biocatalytic Asymmetric Synthesis: A green chemistry approach that leverages the high selectivity of enzymes, specifically transaminases, to produce the target amine with exceptional enantiopurity.

-

Classical Chiral Resolution: A traditional and well-established technique that involves the synthesis of a racemic mixture of the amine, followed by the separation of the desired enantiomer.

Each pathway will be examined in detail, focusing on the underlying chemical principles, the rationale for experimental choices, and field-proven protocols.

Chapter 1: Asymmetric Reductive Amination of 3-Chloroacetophenone

Asymmetric reductive amination has emerged as one of the most powerful and efficient strategies for the synthesis of chiral primary amines.[2] This approach directly converts a prochiral ketone, in this case, 3'-chloroacetophenone[3], into a chiral amine using a combination of an amine source, a reducing agent, and a chiral catalyst. The key to this transformation is the catalyst, which creates a chiral environment, forcing the reaction to proceed stereoselectively.

Core Principle & Mechanistic Insight

The reaction proceeds via a two-step, in-situ sequence. First, the 3'-chloroacetophenone reacts with an amine source, such as an ammonium salt, to form a prochiral imine intermediate. This imine is then hydrogenated in the presence of a chiral transition metal complex. The chiral ligands coordinated to the metal center (commonly Ruthenium) dictate the facial selectivity of the hydride transfer from the reducing agent to the imine's C=N bond, resulting in the preferential formation of the (R)-enantiomer.

The choice of catalyst is paramount. Ruthenium complexes featuring chiral phosphine ligands, such as those from the TunePhos or BINAP families, have proven highly effective for this class of transformation.[2][4] These ligands' steric and electronic properties create a well-defined chiral pocket that controls the substrate's orientation during the critical reduction step.

Caption: Catalytic cycle for asymmetric reductive amination.

Critical Reaction Components

-

Substrate: 3'-Chloroacetophenone is the readily available prochiral starting material.

-

Amine Source: Ammonium acetate or ammonium formate are frequently used as they are easy to handle and serve as both the ammonia source and, in the case of formate, potentially the reductant.[2][5]

-

Catalyst System: A typical system consists of a ruthenium precursor and a chiral bisphosphine ligand, such as C3-TunePhos.[2] The catalyst is often generated in situ.

-

Reducing Agent: Molecular hydrogen (H₂) is the ideal reductant due to its high atom economy and the benign nature of its byproducts.[6] The reaction is typically run under pressure.

-

Solvent: Alcohols, such as methanol, are commonly employed as they are good solvents for the reactants and do not interfere with the catalytic cycle.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example based on established methodologies.[2]

-

Catalyst Preparation: In a glovebox, add the ruthenium precursor (e.g., [Ru(cod)(2-metallyl)₂]) and the chiral ligand (e.g., (R)-C3-TunePhos) to a reaction vessel.

-

Reaction Setup: Remove the vessel from the glovebox and add the solvent (e.g., methanol), 3'-chloroacetophenone, and the ammonium salt (e.g., ammonium acetate).

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 atm H₂).

-

Reaction Execution: Heat the mixture to the target temperature (e.g., 80 °C) and stir vigorously for the specified duration (e.g., 24-48 hours). Monitor the reaction progress by techniques such as GC or HPLC.

-

Work-up and Isolation: After cooling and carefully depressurizing the vessel, concentrate the reaction mixture under reduced pressure. The residue can be purified via column chromatography or by an acid-base extraction to isolate the free amine.

-

Salt Formation: Dissolve the purified (R)-amine in a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of HCl (as a solution in the solvent or as gas) to precipitate the this compound. Filter and dry the solid product.

Data Summary

| Catalyst System | Amine Source | Reductant | Yield (%) | e.e. (%) (R) | Reference |

| Ru/C3-TunePhos | NH₄OAc | H₂ | High | >95 | [2] |

| [((R)-tol-binap)RuCl₂] | NH₄OCHO | H₂ | 92 | 95 | [4] |

Chapter 2: Biocatalytic Synthesis via Transamination

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[7] For the production of (R)-1-(3-Chlorophenyl)ethanamine, ω-transaminases (ω-TAs) are particularly effective. These enzymes catalyze the transfer of an amino group from a donor molecule to the prochiral ketone, creating the desired chiral amine with very high enantiomeric excess.[8][9]

Core Principle & Mechanistic Insight

The reaction mechanism hinges on the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site. The process occurs in two half-reactions:

-

The amino donor (e.g., L-alanine or isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a keto-acid byproduct (e.g., pyruvate).

-

The 3'-chloroacetophenone enters the active site, and the amino group from the PMP is transferred to the ketone's carbonyl carbon. This step is stereochemically controlled by the enzyme's chiral active site, leading to the formation of the (R)-amine and regenerating the PLP cofactor.

A significant challenge in transaminase reactions is that the equilibrium often does not favor product formation.[8] To drive the reaction to completion, strategies such as using a large excess of the amine donor or actively removing the ketone byproduct are employed. A common method for byproduct removal is the use of a coupled enzyme system, such as lactate dehydrogenase (LDH), which reduces pyruvate to lactate, thereby pulling the equilibrium forward.[8]

Caption: Workflow for biocatalytic synthesis using a transaminase.

Process Optimization & Causality

-

Enzyme Selection: Screening different transaminases is crucial to find one with high activity and selectivity for 3'-chloroacetophenone.[10]

-

Amine Donor: Isopropylamine is an excellent amine donor because its corresponding ketone byproduct, acetone, is volatile and can be easily removed.

-

Reaction Conditions: Key parameters such as pH, temperature, and substrate loading must be optimized to maximize enzyme activity and stability.[10]

-

Co-solvents: The low aqueous solubility of the ketone substrate can be a limiting factor. The addition of a water-miscible organic co-solvent, like dimethyl sulfoxide (DMSO), can enhance substrate availability and improve reaction rates.[10]

Experimental Protocol: Whole-Cell Biotransformation

This protocol is a representative example based on established methodologies.[10][11]

-

Biocatalyst Preparation: Prepare a suspension of whole cells expressing the desired (R)-selective ω-transaminase in a buffered solution (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: To the cell suspension, add the PLP cofactor, the amine donor (e.g., isopropylamine), and the 3'-chloroacetophenone substrate (potentially dissolved in a minimal amount of DMSO).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-45 °C) with gentle agitation.

-

Monitoring: Monitor the conversion of the ketone to the amine and the enantiomeric excess of the product using chiral HPLC or GC.

-

Extraction: Once the reaction reaches completion, acidify the mixture to protonate the amine and quench the reaction. Centrifuge to remove the cells. Make the supernatant basic (e.g., with NaOH) to deprotonate the amine.

-

Isolation: Extract the free amine product with an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer and concentrate it to yield the purified (R)-amine.

-

Salt Formation: Convert the isolated amine to its hydrochloride salt as described in the previous chapter.

Data Summary

| Enzyme Source | Amine Donor | Conversion (%) | e.e. (%) (R) | Reference |

| Transaminase ATA-025 | Isopropylamine | >99 | >99 | [10] |

| Vibrio fluvialis ω-TA | L-Alanine | >92 | >99 | [8] |

Chapter 3: Synthesis via Classical Chiral Resolution

Classical resolution is a robust, time-tested method for separating enantiomers.[12] The strategy involves two distinct stages: first, the synthesis of the racemic amine, and second, the separation of the two enantiomers. While potentially less atom-economical than asymmetric methods, it remains a valuable and scalable technique, particularly when a suitable resolving agent is available.

Part A: Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine

The racemic amine can be prepared through various standard reductive amination procedures. One common and effective method is the Leuckart reaction, which uses ammonium formate or formamide to convert the ketone into the amine.[13]

Protocol: Leuckart Reaction [13]

-

Combine 3'-chloroacetophenone with an excess of ammonium formate.

-

Heat the mixture (e.g., to 160-180 °C) for several hours. The reaction first produces the N-formyl intermediate.

-

Cool the mixture and add hydrochloric acid to hydrolyze the formamide to the primary amine hydrochloride.

-

Make the solution basic with NaOH to liberate the free racemic amine.

-

Extract the amine with an organic solvent, dry, and concentrate to obtain the racemic product.

Part B: Diastereomeric Salt Resolution

Principle: The core of this technique lies in reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system. This difference allows one diastereomeric salt to be selectively crystallized from the solution, while the other remains dissolved.

Resolving Agent Selection: The choice of resolving agent is critical and often determined empirically. For basic amines, common choices include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid.[12]

Liberation of the Enantiopure Amine: After the less soluble diastereomeric salt is isolated by filtration, it is treated with a base (e.g., NaOH solution) to break the salt. This deprotonates the target amine, liberating it as the free base, while the resolving agent remains in the aqueous layer as its sodium salt. The pure (R)-amine can then be extracted with an organic solvent.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 10. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. scispace.com [scispace.com]

Uncharted Territory: The Mechanistic Void of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride

A Technical Brief on a Molecule of Unknown Function

For Immediate Release

Shanghai, China – January 20, 2026 – In the vast landscape of chemical compounds available for research and development, a significant number remain enigmatic, their biological activities and mechanisms of action yet to be elucidated. (R)-1-(3-Chlorophenyl)ethanamine hydrochloride stands as a prime example of such a molecule. Despite its availability from numerous chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and pharmacological databases reveals a striking absence of data regarding its mechanism of action.

This technical brief serves to inform researchers, scientists, and drug development professionals about the current state of knowledge—or lack thereof—surrounding this particular substituted phenethylamine. While the broader class of phenethylamines is known to encompass a wide array of psychoactive substances that primarily modulate monoamine neurotransmitter systems, it is scientifically unsound to extrapolate these general properties to a specific, uncharacterized molecule.

This compound is a chiral compound, with the "(R)" designation specifying a particular stereoisomeric form. Its structure, featuring a chlorine atom at the meta position of the phenyl ring and an alpha-methyl group on the ethylamine side chain, suggests the potential for interaction with biological targets. However, without empirical data, any proposed mechanism remains purely speculative.

A study on the effects of chloro-substituted phenylethylamines on serotonergic mechanisms indicated that the position of the chlorine atom influences activity, with para-substitution showing more pronounced effects on serotonin uptake and release than meta-substitution. This finding provides a tantalizing clue but is insufficient to build a robust hypothesis for the mechanism of this compound. The specific stereochemistry and the precise nature of its interactions with monoamine transporters (such as those for serotonin, dopamine, and norepinephrine), as well as its affinity for various receptor subtypes, remain undetermined.

The absence of published research on this compound means that there are no available:

-

Receptor Binding Affinity Data: Information on which specific receptors the molecule binds to and with what avidity.

-

Functional Assay Results: Data describing whether the molecule acts as an agonist, antagonist, inverse agonist, or modulator at any identified targets.

-

In Vitro or In Vivo Pharmacological Profiles: Studies detailing its effects in cellular or animal models.

Therefore, any research endeavor involving this compound would be entering uncharted territory. The initial and most critical step for any investigation would be to conduct comprehensive screening and profiling to determine its fundamental pharmacological properties.

Proposed Initial Experimental Workflow for Characterization

For research teams considering the investigation of this compound, a logical first step would be a systematic characterization of its pharmacological profile. The following experimental workflow is proposed as a starting point:

-

Primary Binding Assays: A broad panel screen against a wide range of common central nervous system (CNS) targets, including but not limited to:

-

Monoamine transporters (DAT, NET, SERT)

-

Serotonin (5-HT) receptor subtypes

-

Dopamine (D) receptor subtypes

-

Adrenergic (α and β) receptor subtypes

-

Histamine (H) receptor subtypes

-

Muscarinic and nicotinic acetylcholine receptors

-

Glutamate and GABA receptors

-

-

Functional Assays: Upon identification of significant binding affinity at any target, follow-up functional assays are crucial to determine the nature of the interaction (e.g., agonist or antagonist activity). This could involve, for example, cAMP assays for G-protein coupled receptors or neurotransmitter uptake inhibition assays for transporters.

-

In Vitro Cellular Assays: Evaluation of the compound's effects on cell viability and cytotoxicity in relevant cell lines to establish a preliminary therapeutic window.

The logical relationship for this initial characterization can be visualized as follows:

Caption: Initial workflow for pharmacological characterization.

Conclusion

The mechanism of action of this compound remains an open question. This document serves as a notification to the scientific community that this compound is, from a pharmacological perspective, a blank slate. Its structural similarity to other bioactive phenethylamines suggests potential for CNS activity, but this promise can only be confirmed through rigorous, empirical investigation. Researchers are strongly advised to undertake foundational screening studies before proceeding with any hypothesis-driven research involving this molecule.

References

Due to the lack of specific studies on the mechanism of action of this compound, a traditional reference list of peer-reviewed articles on this topic cannot be provided. The information presented is based on the absence of such data in major scientific databases and literature repositories as of the date of this publication.

An In-depth Technical Guide to the Spectral Analysis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a chiral compound of interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features and provides a framework for the structural elucidation and confirmation of this molecule. While experimental spectra for this specific compound are not publicly available, this guide synthesizes data from analogous structures and established spectroscopic principles to present a robust predictive analysis.

Introduction

(R)-1-(3-Chlorophenyl)ethanamine is a chiral primary amine. In pharmaceutical research, it often serves as a key intermediate or building block for more complex active pharmaceutical ingredients (APIs). The hydrochloride salt is frequently utilized to improve the compound's stability, solubility, and handling properties. Accurate and thorough analytical characterization is paramount for quality control, regulatory submission, and understanding its chemical behavior. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a detailed spectral signature of this compound.

Compound Information:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (R)-3-Chloro-α-methylbenzylamine hydrochloride |

| CAS Number | 1167414-90-5[1] |

| Molecular Formula | C₈H₁₁Cl₂N[1] |

| Molecular Weight | 192.09 g/mol [1] |

| Structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following analysis is based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the ammonium protons (NH₃⁺). The solvent used for analysis (e.g., D₂O, DMSO-d₆) will influence the chemical shift and appearance of the labile ammonium protons.

Predicted ¹H NMR Data (in D₂O):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H2, H4, H5, H6) | 7.2 - 7.5 | Multiplet | 4H | Protons on the chlorophenyl ring will be in the typical aromatic region. The meta-substitution pattern will lead to a complex multiplet. |

| Methine (H1) | ~4.5 | Quartet | 1H | This proton is deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. It will be split into a quartet by the three methyl protons. |

| Methyl (Hα) | ~1.6 | Doublet | 3H | These protons are on a carbon adjacent to the chiral center and will be split into a doublet by the single methine proton. |

| Ammonium (NH₃⁺) | 4.87 (in D₂O) | Singlet | 3H | In D₂O, the acidic amine protons will exchange with deuterium, and their signal will likely be absent or appear as a broad singlet integrated with the residual H₂O peak[2]. In a non-exchanging solvent like DMSO-d₆, this would appear as a broad singlet further downfield. |

Diagram: ¹H NMR Assignment Workflow

Caption: Relationship between the molecular structure and predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic side chain.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic (C-Cl) | ~135 | The carbon directly attached to the chlorine atom is deshielded. |

| Aromatic (C-ipso) | ~140 | The carbon attached to the ethylamine group will be downfield. |

| Aromatic (CH) | 125 - 130 | The remaining four aromatic carbons will appear in this range. |

| Methine (CH) | ~55 | The carbon bonded to the nitrogen is deshielded by the electronegative atom[2]. |

| Methyl (CH₃) | ~20 | The terminal methyl carbon is in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. For this compound, the key feature will be the absorptions associated with the primary ammonium (-NH₃⁺) group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal after analysis.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3200 - 2800 | N-H Stretch (NH₃⁺) | Strong, Broad | This very broad and intense envelope is characteristic of a primary amine salt and is due to the stretching of the N-H bonds in the ammonium group. It often overlaps with C-H stretching bands[3][4]. |

| ~2950 | C-H Stretch (aliphatic) | Medium | These sharper peaks will likely appear superimposed on the broad N-H stretching band[3]. |

| ~3050 | C-H Stretch (aromatic) | Medium-Weak | Aromatic C-H stretches typically appear at slightly higher wavenumbers than aliphatic ones. |

| 1625 - 1560 | Asymmetric N-H Bend (NH₃⁺) | Medium | These bending vibrations are also characteristic of the primary ammonium group[3]. |

| 1550 - 1500 | Symmetric N-H Bend (NH₃⁺) | Medium | The presence of two bending bands helps confirm a primary amine salt[3]. |

| ~1475, ~1430 | C=C Stretch (aromatic) | Medium | Characteristic skeletal vibrations of the phenyl ring. |

| 1250 - 1020 | C-N Stretch | Medium | The stretching vibration of the carbon-nitrogen bond in an aliphatic amine derivative[5]. |

| ~780, ~680 | C-H Out-of-plane Bend | Strong | These bands are indicative of meta-substitution on a benzene ring. |

| ~750 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibration. |

Diagram: IR Spectroscopy Workflow

Caption: A typical workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and aspects of the structure. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Infuse the sample solution into the ESI source via a syringe pump or through an HPLC system.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-300).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor.

Predicted Mass Spectrum Data (Positive ESI):

| m/z (amu) | Ion | Comments |

| 156.0575 | [M+H]⁺ (for free base) | The protonated molecule of the free amine (C₈H₁₀ClN). The hydrochloride salt will dissociate in solution, and the free amine will be protonated. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a peak at m/z 158.0546 with about one-third the intensity. |

| 141.0340 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule is a common fragmentation pathway for phenylethylamines[6]. |

| 125.0391 | [C₇H₇Cl]⁺ | This fragment could arise from cleavage of the C-C bond between the methine carbon and the phenyl ring, followed by rearrangement. |

| 111.0097 | [C₆H₄Cl]⁺ | Represents the chlorophenyl cation. |

Primary Fragmentation Pathway: Alpha-Cleavage

The most probable fragmentation pathway for phenylethylamines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For (R)-1-(3-Chlorophenyl)ethanamine, this would involve the loss of the methyl group to form a stable iminium ion. However, loss of ammonia is also a very common pathway for primary amines[6][7].

Diagram: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in ESI-MS.

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

-

MS confirms the molecular weight of the free base (155.62 g/mol ) via the [M+H]⁺ ion at m/z 156, and the presence of chlorine through the characteristic isotopic pattern.

-

IR confirms the presence of a primary amine salt through the broad -NH₃⁺ stretching and bending vibrations. It also indicates the meta-substitution pattern of the aromatic ring.

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the connectivity of the 3-chlorophenyl group to the ethylamine side chain. The chemical shifts, multiplicities, and integrations are all consistent with the proposed structure.

The chirality of the molecule at the C1 position is not directly determined by these standard spectroscopic methods but can be confirmed using chiral chromatography or by using chiral shift reagents in NMR.

Conclusion

This technical guide provides a detailed predictive spectral analysis of this compound. By synthesizing foundational spectroscopic principles with data from analogous compounds, a comprehensive spectral signature has been established. The predicted NMR, IR, and MS data serve as a robust reference for researchers in the fields of pharmaceutical development and chemical synthesis for the identification, characterization, and quality control of this important chiral intermediate.

References

-

Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 615-627. [Link]

-

Katz, J. L., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(11), 5035–5042. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 20, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 20, 2026, from [Link]

-

Lead Sciences. (n.d.). 1-(3-Chlorophenyl)ethanamine, HCl. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

-

Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

-

Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

-

Pitzer, L., et al. (2017). Fragment and parent ions observed in the mass spectrum of 1-Phenylethylamine. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

-

Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]

-

Ghosh, A., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3844–3850. [Link]

-

University of California, Davis. (n.d.). Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

Kiełbasiński, P., & Rachwalski, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

-

Scribd. (n.d.). CPP 13C NMR. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). o-chloro-α-methylbenzylamine, hydrochloride. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPHENYL)-PROPAN-1-ONE. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(p-Chlorophenyl)-1-phenylmethylamine, hydrochloride. Retrieved January 20, 2026, from [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 20, 2026, from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved January 20, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. As a senior application scientist, the following sections synthesize its core physical and chemical properties, outline established methodologies for its stereoselective synthesis and quality control, and discuss critical safety and handling protocols. The causality behind experimental choices and the importance of self-validating systems are emphasized throughout.

Core Molecular Attributes and Physicochemical Profile

This compound is the hydrochloride salt of the R-enantiomer of 1-(3-chlorophenyl)ethanamine. The presence of a chiral center makes it a valuable intermediate for the synthesis of stereospecific active pharmaceutical ingredients (APIs). Its physicochemical properties are crucial for its handling, reaction setup, and purification.

Key Identification and Physical Constants

The fundamental properties of the molecule are summarized in the table below. It is critical to distinguish between the hydrochloride salt and its corresponding free base, as their physical properties, particularly solubility and melting point, differ significantly.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | (R)-3-Chloro-α-methylbenzylamine hydrochloride | N/A |

| CAS Number | 1167414-90-5 | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid (expected) | [2][3] |

| Melting Point | Data not available. Expected to be in the range of similar phenylethylamine hydrochlorides (e.g., 220-222 °C for 2-phenylethylamine HCl).[2] | N/A |

| Solubility | Expected to be soluble in water, methanol, and ethanol; sparingly soluble in less polar organic solvents.[2][3] The free base is reported as insoluble in water. | N/A |

| Predicted pKa (Free Base) | 8.73 ± 0.10 | [4] |

Synthesis and Stereochemical Control: The Path to Enantiopurity

The industrial production of a single enantiomer like this compound predominantly relies on the resolution of a racemic mixture. This approach involves the synthesis of the racemic amine followed by separation using a chiral resolving agent.

Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine

The common precursor for the synthesis is 3-chloroacetophenone. A standard method is reductive amination, where the ketone is reacted with an ammonia source and a reducing agent.

Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of obtaining the desired (R)-enantiomer is the process of chiral resolution. This technique leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]

A widely used and cost-effective chiral resolving agent for amines is (+)-tartaric acid.[5][6] The racemic amine mixture is reacted with an enantiomerically pure form of tartaric acid in a suitable solvent. This reaction forms a pair of diastereomeric salts: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different solubilities, enabling the less soluble diastereomer to crystallize out of the solution.

The choice of solvent is critical; it must be selected to maximize the solubility difference between the two diastereomeric salts. Alcohols such as methanol or ethanol are common choices.[5]

The following is a representative, step-by-step methodology for the resolution of a phenylethylamine, which serves as a validated starting point for the resolution of 1-(3-chlorophenyl)ethanamine.[7]

-

Dissolution: Dissolve the racemic (±)-1-(3-chlorophenyl)ethanamine (1.0 equiv) in a minimal amount of hot methanol.

-

Resolving Agent Addition: In a separate flask, dissolve (+)-tartaric acid (0.5 equiv) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring. The use of 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol to remove the more soluble diastereomer.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with an aqueous base solution (e.g., 2M NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated free (R)-amine with an organic solvent such as dichloromethane or ethyl acetate.

-

Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then treat the solution with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the final this compound product.

-

Final Isolation: Collect the solid product by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Quality Control: Ensuring Enantiomeric Purity